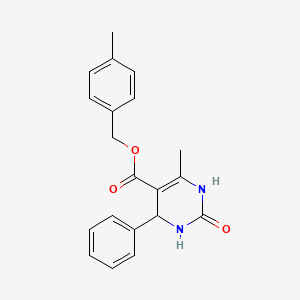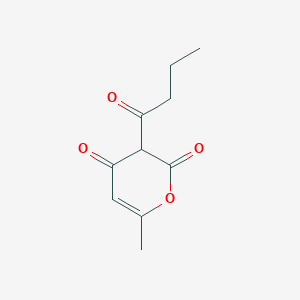
3-butyryl-6-methyl-2H-pyran-2,4(3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-butyryl-6-methyl-2H-pyran-2,4(3H)-dione is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as BM-dione and is often synthesized for research purposes.
Mecanismo De Acción
The mechanism of action of BM-dione is not fully understood, but it is believed to inhibit the growth of bacteria by disrupting their cell wall synthesis. It is also believed to induce apoptosis in cancer cells by activating caspase enzymes.
Biochemical and Physiological Effects:
BM-dione has been found to have various biochemical and physiological effects on the body. It has been shown to reduce oxidative stress and inflammation, which can lead to various health benefits. It has also been found to have a positive effect on lipid metabolism and insulin resistance.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using BM-dione in lab experiments include its low cost and easy synthesis. It has also been found to have low toxicity levels, making it safe for use in research. However, the limitations include its limited solubility in water and its instability under certain conditions.
Direcciones Futuras
There are various future directions for research on BM-dione. One area of interest is its potential use as a natural preservative in the food industry. It has also been suggested as a potential candidate for the development of new antibiotics due to its antimicrobial properties. Further studies are needed to fully understand the mechanism of action and potential applications of BM-dione.
Métodos De Síntesis
BM-dione can be synthesized through multiple methods, including the reaction of butyric acid with malonic acid and acetic anhydride. This process involves the use of a catalyst such as sulfuric acid and heating the mixture to a specific temperature. Another method involves the reaction of 4-oxopentanoic acid with acetic anhydride in the presence of a catalyst such as p-toluenesulfonic acid.
Aplicaciones Científicas De Investigación
BM-dione has been extensively studied for its potential applications in various fields of research. It has been found to have antimicrobial, antitumor, and antioxidant properties. The compound has been tested against various bacterial strains and has shown promising results in inhibiting their growth. It has also been found to have cytotoxic effects on cancer cells, making it a potential candidate for cancer treatment.
Propiedades
IUPAC Name |
3-butanoyl-6-methylpyran-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-3-4-7(11)9-8(12)5-6(2)14-10(9)13/h5,9H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBZPXCSVZBFCKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1C(=O)C=C(OC1=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Butanoyl-6-methylpyran-2,4-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate](/img/structure/B5216894.png)
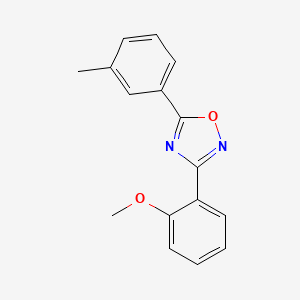
![N-dibenzo[b,d]furan-3-yl-4-methoxy-3-nitrobenzamide](/img/structure/B5216903.png)
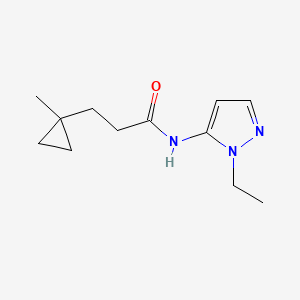
malonate](/img/structure/B5216924.png)
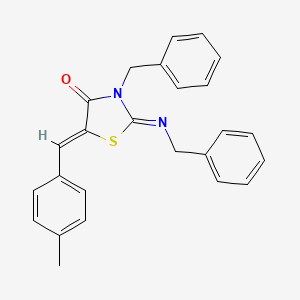
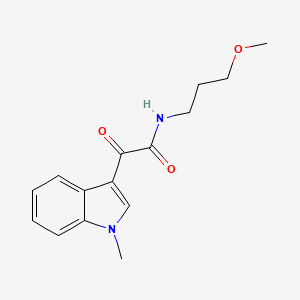
![2-chloro-N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5216948.png)
![1-isopropoxy-2-[2-(4-methoxyphenoxy)ethoxy]benzene](/img/structure/B5216953.png)
![N-(3-{N-[(2,4-dimethoxyphenyl)sulfonyl]ethanehydrazonoyl}phenyl)-5-methyl-2-furamide](/img/structure/B5216955.png)
![2-({[(4-bromobenzoyl)amino]carbonothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5216963.png)
![1-[3-(2-ethoxyphenoxy)propyl]piperidine oxalate](/img/structure/B5216969.png)
